molecular formula C10H12N2O2 B8556762 N-allyl-2-methyl-4-nitroaniline

N-allyl-2-methyl-4-nitroaniline

Cat. No. B8556762
M. Wt: 192.21 g/mol
InChI Key: GVQIZWGTBFODRL-UHFFFAOYSA-N
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Patent
US05103060

Procedure details

60 g (0.33 mol) of N-formyl-2-methyl-4-nitroaniline were dissolved in 500 ml of dimethylformamide. 184 g (1.33 mol) of potassium carbonate were added, and the resultant solution was warmed to 50° C. 152.8 g (2 mol) of allyl chloride were added dropwise in the course of 50 minutes to the mixture at 50° C. When the alkylation reaction was complete, the resultant reaction mixture was warmed to 70° C. and 350 g of 1 N sodium hydroxide solution were slowly added dropwise. The resultant mixture was stirred at 70° C. for 2.5 hours and subsequently poured into 3 l of ice water. The precipitate was filtered off with suction, washed with water until neutral and subsequently dried at 50° C. under reduced pressure, to give 61 g of N-allyl-2-methyl-4-nitroaniline (yield: 95%), which was recrystallized as described under section 1.4 and then had the same physical chemical properties as the compound prepared in accordance with section 1.4.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
184 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
152.8 g
Type
reactant
Reaction Step Four
Quantity
350 g
Type
reactant
Reaction Step Five
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
ice water
Quantity
3 L
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH:1]([NH:3][C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][C:5]=1[CH3:13])=O.C(=O)([O-])[O-].[K+].[K+].[CH2:20](Cl)[CH:21]=C.[OH-].[Na+]>CN(C)C=O>[CH2:1]([NH:3][C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][C:5]=1[CH3:13])[CH:20]=[CH2:21] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
184 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
152.8 g
Type
reactant
Smiles
C(C=C)Cl
Step Five
Name
Quantity
350 g
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
ice water
Quantity
3 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
When the alkylation reaction
CUSTOM
Type
CUSTOM
Details
the resultant reaction mixture
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off with suction
WASH
Type
WASH
Details
washed with water until neutral and
CUSTOM
Type
CUSTOM
Details
subsequently dried at 50° C. under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C=C)NC1=C(C=C(C=C1)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 61 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 96.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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